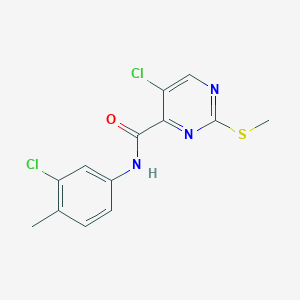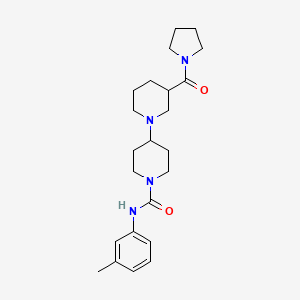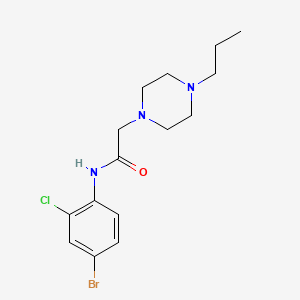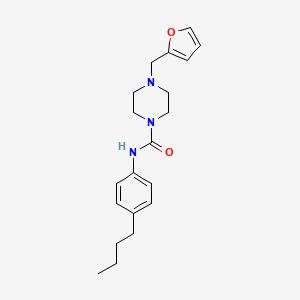
5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as CEPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields of research. One of its primary applications is in the field of cancer research, where it has been shown to exhibit potent anti-cancer activity. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the NF-kB signaling pathway. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest in the G1 phase.
作用機序
The mechanism of action of 5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone involves its interaction with various molecular targets in cells. Studies have shown that this compound can bind to DNA and inhibit the transcriptional activity of NF-kB, a transcription factor that plays a crucial role in the regulation of immune responses and cell survival. Additionally, this compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the activation of the mitochondrial pathway of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in cells. Studies have demonstrated that this compound can induce the production of reactive oxygen species (ROS) and activate the caspase cascade, leading to the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its high potency and specificity for cancer cells. Additionally, this compound is relatively easy to synthesize and purify, making it a useful tool for researchers. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for research on 5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone. One area of interest is the development of this compound-based therapies for cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential applications in other fields of research. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and specific analogs with enhanced therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the activation of the mitochondrial pathway of apoptosis and inhibition of the NF-kB signaling pathway. While this compound has several advantages for lab experiments, including its high potency and specificity for cancer cells, further studies are needed to determine its optimal dosage and administration route. Future research directions include the development of this compound-based therapies for cancer treatment and the exploration of its potential applications in other fields of research.
合成法
5-(3-chloro-5-ethoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the reaction of 3-chloro-5-ethoxy-4-propoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phenyl isothiocyanate. The resulting product is purified through recrystallization to obtain this compound in a high yield.
特性
IUPAC Name |
(5E)-5-[(3-chloro-5-ethoxy-4-propoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-3-10-27-19-16(22)11-14(13-18(19)26-4-2)12-17-20(25)24(21(28)23-17)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZGXTFNSOGFLP-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324330.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)


![3-(benzylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5324359.png)

![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)
![3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5324384.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5324400.png)
![N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5324401.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
![6-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5324409.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide](/img/structure/B5324417.png)